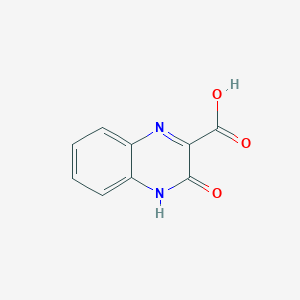

3-Hydroxy-2-quinoxalinecarboxylic acid

説明

特性

IUPAC Name |

3-oxo-4H-quinoxaline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-8-7(9(13)14)10-5-3-1-2-4-6(5)11-8/h1-4H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMOWGWOAPRKWIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152852 | |

| Record name | 3-Hydroxy-2-quinoxalinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Acros Organics MSDS] | |

| Record name | 3-Hydroxy-2-quinoxalinecarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11559 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1204-75-7 | |

| Record name | 3,4-Dihydro-3-oxo-2-quinoxalinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-2-quinoxalinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001204757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1204-75-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-2-quinoxalinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxyquinoxaline-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Oxo-4H-quinoxaline-2-carboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y9CU8XT6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Condensation of p-Aminobenzoic Acid with Oxalic Acid Derivatives

The foundational step in synthesizing 3-hydroxy-2-quinoxalinecarboxylic acid involves condensing p-aminobenzoic acid (PABA) with oxalic acid or its alkyl esters. This reaction forms 4'-carboxyoxanilic acid , a critical intermediate. In a representative procedure, PABA (685 parts) and dehydrated oxalic acid (590 parts) are heated at 150°C for 3 hours in a rotating vessel . The product, obtained in near-quantitative yield, is purified via ethanol extraction to remove unreacted PABA, yielding pure 4'-carboxyoxanilic acid (melting point: sinters at 222°C) .

Mechanistic Insight :

The condensation proceeds via nucleophilic acyl substitution, where the amine group of PABA attacks the electrophilic carbonyl carbon of oxalic acid. This forms an oxanilate structure, stabilized by intramolecular hydrogen bonding between the carboxylic acid and amide groups .

Nitration of 4'-Carboxyoxanilic Acid

The nitration step introduces a nitro group at the 2'-position of the oxanilic acid backbone, forming 4'-carboxy-2'-nitrooxanilic acid . A slurry of 4'-carboxyoxanilic acid (418 parts) in 87% sulfuric acid is treated with fuming nitric acid at 7–10°C, resulting in a yellow precipitate . The crude product is isolated by ice-water quenching, yielding 254 parts of pure nitro compound (double melting point: 211°C and 280–282°C) .

Key Variables :

-

Temperature : Nitration below 10°C minimizes side reactions like oxidation.

-

Acid Concentration : Sulfuric acid acts as both solvent and catalyst, enhancing nitronium ion (NO₂⁺) formation.

Hydrogenation and Cyclization to this compound

The final step involves catalytic hydrogenation of 4'-carboxy-2'-nitrooxanilic acid to induce cyclization. Using palladium on carbon (1% w/w) under 100–300 psi hydrogen pressure at 40–55°C, the nitro group is reduced to an amine . Subsequent intramolecular cyclization eliminates water, forming the quinoxaline ring. The product is isolated as a monohydrate, which dehydrates upon vacuum drying at 100°C .

Reaction Conditions and Yields :

| Step | Reagent/Catalyst | Temperature (°C) | Pressure (psi) | Yield (%) |

|---|---|---|---|---|

| Condensation | Oxalic acid | 150 | Ambient | ~95 |

| Nitration | HNO₃/H₂SO₄ | 7–10 | Ambient | ~60 |

| Hydrogenation | Pd/C | 40–55 | 100–300 | ~75 |

Side Reactions :

-

Incomplete hydrogenation may yield 3-amino-2-quinoxalinecarboxylic acid , detectable via HPLC .

-

Over-nitration at elevated temperatures produces sulfonic acid byproducts, necessitating strict temperature control .

Alternative Routes via Aniline Derivatives

Deuterium-labeled analogs of quinoxalinecarboxylic acids, such as 2-quinoxalinecarboxylic acid-d₄ , have been synthesized from aniline-d₅ through cyclocondensation with glyoxylic acid derivatives . While this method targets isotopic labeling, it highlights the versatility of aniline precursors in constructing the quinoxaline core. For non-labeled this compound, substituting deuterated aniline with standard aniline could theoretically follow a similar pathway, though explicit literature validation remains sparse .

Mechanistic and Catalytic Considerations

Catalyst Selection :

-

Palladium-based catalysts (Pd/C, PdO) exhibit superior activity in hydrogenation compared to Raney nickel, reducing reaction times by 30% .

-

Platinum catalysts are less effective, often resulting in incomplete nitro-group reduction .

Solvent Systems :

-

Aqueous sulfuric acid facilitates nitration but requires careful quenching to prevent hydrolysis of the nitro intermediate .

-

Ethanol and water mixtures optimize solubility during crystallization, enhancing product purity .

Industrial-Scale Optimization

Scaling the synthesis necessitates:

-

Continuous-Flow Reactors : For condensation and nitration steps, improving heat dissipation and yield consistency.

-

Catalyst Recycling : Pd/C recovery via filtration reduces costs, though activity decreases by 15% after three cycles .

-

Waste Management : Neutralization of spent sulfuric acid with lime generates calcium sulfate, requiring landfill disposal .

Analytical Characterization

Spectroscopic Data :

-

¹H NMR (D₂O): δ 8.2 (s, 1H, quinoxaline-H), 7.9–7.7 (m, 2H, aromatic-H), 3.1 (s, 1H, -OH) .

-

IR : Broad peak at 3200 cm⁻¹ (-OH stretch), 1680 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N) .

Purity Assessment :

化学反応の分析

Types of Reactions: 3-Hydroxy-2-quinoxalinecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinoxaline-2,3-dicarboxylic acid.

Reduction: Reduction of the compound can yield 3-hydroxyquinoxaline.

Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium dithionite is often used as a reducing agent.

Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.

Major Products Formed:

Oxidation: Quinoxaline-2,3-dicarboxylic acid.

Reduction: 3-Hydroxyquinoxaline.

Substitution: Various substituted quinoxaline derivatives.

科学的研究の応用

Biological Activities

HQC exhibits a range of biological activities, making it a compound of interest in various fields:

-

Antibacterial Activity :

- Studies have shown that HQC possesses antibacterial properties against several strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The mechanism may involve disrupting bacterial cell membranes.

-

Neuropharmacological Applications :

- HQC acts as an antagonist at ionotropic glutamate receptors, particularly NMDA receptors. It has been shown to suppress behavioral and electrographic seizure activity in animal models, indicating potential use in epilepsy treatment .

- It also interacts with glycine sites on NMDA receptors, suggesting its role in modulating synaptic transmission and its potential therapeutic implications for neurological disorders .

- Anticonvulsant Properties :

Environmental Applications

HQC has been utilized in environmental studies to assess the sorption of ionizable organic compounds to sediments. This application is crucial for understanding the behavior of pollutants in estuarine environments .

Comparative Analysis of Related Compounds

The following table summarizes structural similarities and unique features of compounds related to HQC:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Hydroxyquinoline | Quinolines | Exhibits antibacterial properties |

| Quinoxaline | Heterocyclic | Known for its use in pharmaceuticals |

| 5-Hydroxyindole | Indoles | Involved in serotonin biosynthesis |

| This compound | Heterocyclic | Antagonistic effects on ionotropic glutamate receptors |

Case Studies

-

Antibacterial Efficacy Study :

- A study assessed HQC's activity against multiple bacterial strains, revealing a broad spectrum of antibacterial effects. The study utilized minimum inhibitory concentration (MIC) assays to determine effectiveness.

- Neuropharmacological Investigation :

- Environmental Impact Assessment :

作用機序

The mechanism of action of 3-hydroxyquinoxaline-2-carboxylic acid involves its interaction with molecular targets such as excitatory amino acid receptors. By antagonizing these receptors, the compound can inhibit the efflux of sodium ions in preloaded brain slices, which is induced by excitatory neurotransmitters like N-methyl-D-aspartate and kainate. This mechanism underlies its potential anticonvulsant effects.

類似化合物との比較

Key Research Findings

Tautomerism and Solvent Effects: HL1’s enol form dominates in polar solvents (water), while the keto form is stabilized in non-polar media (benzene). This solvent-dependent behavior influences its coordination chemistry .

Metal Coordination Modes: With Cd(II), HL1 adopts the keto form, coordinating via the carboxylate oxygen and pyrazine nitrogen. With Zn(II), the enol form participates in excited-state intramolecular proton transfer (ESIPT), enabling solid-state fluorescence .

Thermal Behavior :

- HL1’s complexes decompose at higher temperatures (≥600 K) compared to HL2’s, reflecting greater thermal stability due to aromatic rigidity .

生物活性

3-Hydroxy-2-quinoxalinecarboxylic acid (HQC) is a nitrogen-containing heterocyclic compound recognized for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C9H6N2O3

- Molecular Weight : 190.16 g/mol

- Structure : The compound features a quinoxaline ring with a hydroxyl and a carboxylic acid functional group, which contributes to its unique biological properties.

Anticonvulsant Properties

Research indicates that HQC exhibits significant anticonvulsant activity. It acts as an antagonist at ionotropic glutamate receptors, specifically NMDA and kainate receptors, which are implicated in excitatory neurotransmission and seizure activity. In studies involving animal models, HQC effectively suppressed behavioral and electrographic seizure activity induced by various convulsants such as strychnine and picrotoxin .

Antibacterial Activity

HQC has demonstrated antibacterial properties against several pathogenic bacteria, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The mechanism of action appears to involve the disruption of bacterial cell membranes, although further studies are required to elucidate the exact pathways involved .

Neuroprotective Effects

The compound's ability to modulate excitatory amino acid receptors suggests potential neuroprotective effects. It has been shown to improve mitochondrial function in neuronal models, indicating its role in protecting against neurodegenerative conditions .

The primary mechanisms through which HQC exerts its biological effects include:

- Receptor Antagonism : HQC antagonizes NMDA and kainate receptors, leading to reduced excitatory neurotransmission.

- Antibacterial Action : The compound disrupts bacterial cell membrane integrity, contributing to its antibacterial efficacy.

- Neuroprotective Mechanisms : By modulating mitochondrial function, HQC may help restore cellular energy levels in compromised neuronal cells.

Study 1: Anticonvulsant Activity Assessment

A study evaluated the anticonvulsant effects of HQC using rat models. The results showed that HQC significantly reduced seizure frequency and duration compared to control groups. Behavioral assessments confirmed its effectiveness in preventing seizure-induced behaviors .

Study 2: Antibacterial Properties Evaluation

In vitro assays demonstrated that HQC exhibited a minimum inhibitory concentration (MIC) against E. coli and S. aureus, suggesting its potential as a therapeutic agent for bacterial infections. Further investigations into its mechanism revealed that HQC disrupts the integrity of bacterial membranes .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2-Hydroxyquinoline | Antibacterial | Exhibits similar antibacterial properties |

| Quinoxaline | Neuropharmacological applications | Known for use in pharmaceuticals |

| 6,7-Dichloro-3-hydroxy-2-quinoxalinecarboxylic acid | NMDA receptor antagonist | Potent antagonist with specific receptor interactions |

This compound stands out due to its unique combination of structural features that confer distinct biological activities not observed in other compounds listed.

Q & A

Q. What are the key structural and spectroscopic characteristics of 3-Hydroxy-2-quinoxalinecarboxylic acid?

- Methodological Answer : The compound (CAS 1204-75-7) has the molecular formula C₉H₆N₂O₃ (MW 190.16 g/mol) and features a bicyclic quinoxaline core with a carboxylic acid group at position 2 and a hydroxyl group at position 2. Infrared (IR) spectroscopy reveals characteristic bands for the carboxylic acid (-COOH) at ~1700 cm⁻¹ and hydroxyl (-OH) stretching at ~3300 cm⁻¹. Raman spectra further distinguish aromatic C-N and C=C vibrations .

Q. How can this compound be synthesized in the laboratory?

- Methodological Answer : A common approach involves condensation reactions between glyoxylic acid derivatives and substituted o-phenylenediamines. For example, glyoxylic acid reacts with 1,2-diaminobenzene derivatives under acidic or thermal conditions to form the quinoxaline backbone. Post-synthetic oxidation or hydrolysis steps may introduce the carboxylic acid moiety .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and EN 166-certified safety goggles to avoid skin/eye contact (classified as skin/eye irritant: GHS H315/H319) .

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors.

- Waste Disposal : Collect waste in sealed containers for incineration by certified hazardous waste handlers to prevent environmental contamination .

Advanced Research Questions

Q. How does this compound interact with metal ions in coordination chemistry?

- Methodological Answer : The compound acts as an N,O-bidentate ligand , coordinating with metal ions like Cd(II) or Ca(II) through its hydroxyl and carboxylic acid groups. Stability constants and IR/Raman spectral shifts (e.g., Δν(COO⁻) ~100–150 cm⁻¹) confirm chelation. Such complexes are studied for catalytic or photophysical applications using X-ray crystallography and thermogravimetric analysis (TGA) .

Q. What strategies resolve contradictions in stability data under varying pH conditions?

- Methodological Answer :

- pH-Dependent Stability : The compound degrades in strongly alkaline conditions (pH >10) via hydrolysis of the carboxylic acid group. Use HPLC-MS to monitor degradation products (e.g., decarboxylated intermediates).

- Controlled Experiments : Perform parallel stability studies at pH 4–9 with buffered solutions, using UV-Vis spectroscopy to track absorbance changes at λmax ~270 nm .

Q. Can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Yes. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distribution, identifying reactive sites. The hydroxyl group exhibits nucleophilic character (Fukui function f⁻ ~0.15), while the carboxylic acid acts as an electrophilic center. Molecular dynamics simulations further predict solvation effects in polar solvents .

Q. How is this compound utilized in the synthesis of bioactive molecules?

- Methodological Answer : It serves as a precursor for antimicrobial or anticancer agents . For example:

- Metabolite Synthesis : Convert to 3-Methylquinoxaline-2-carboxylic acid (CAS 74003-63-7), a metabolite of veterinary drugs like Carbadox, via methylation or reduction .

- Peptide Conjugates : Couple with amino acids using carbodiimide crosslinkers (e.g., EDC/NHS) to create quinoxaline-peptide hybrids for targeting kinase inhibitors .

Q. What analytical techniques differentiate this compound from its structural isomers?

- Methodological Answer :

- NMR : Compare ¹H-NMR chemical shifts: The aromatic protons adjacent to the hydroxyl group resonate at δ ~8.2 ppm (doublet), while the carboxylic acid proton appears as a broad singlet at δ ~12.5 ppm.

- Mass Spectrometry : High-resolution ESI-MS identifies the exact mass (m/z 190.0375 for [M+H]⁺), distinguishing it from isomers like 2-hydroxyquinoxaline-3-carboxylic acid .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values across studies?

- Methodological Answer :

- Solvent Variability : Solubility in DMSO (~50 mg/mL) vs. water (<1 mg/mL) may reflect protonation states. Perform pH-solubility profiling with potentiometric titration.

- Temperature Effects : Use dynamic light scattering (DLS) to assess aggregation at elevated temperatures (25–60°C), which may reduce apparent solubility .

Q. Why do IR spectra of metal complexes show inconsistent band assignments?

- Methodological Answer : Coordinate covalent bonding alters vibrational modes. For example, Cd(II) complexes exhibit redshifted ν(C=O) due to electron donation from the carboxylic acid. Use EXAFS or magnetic susceptibility measurements to resolve ambiguities in bonding geometry .

Experimental Design Considerations

Q. What controls are critical in assessing the compound’s antioxidant activity?

- Methodological Answer :

- Positive Controls : Include ascorbic acid or Trolox in DPPH/ABTS radical scavenging assays.

- Negative Controls : Use solvent-only samples to exclude auto-oxidation artifacts.

- Dose-Response Curves : Test concentrations from 1–100 µM, with triplicate measurements to ensure reproducibility .

Q. How to optimize reaction yields in derivatization protocols?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。